2-chloro-1,5-dimethyl-1H-imidazole
Description
Structure
3D Structure
Properties
CAS No. |
1891417-40-5 |
|---|---|
Molecular Formula |
C5H7ClN2 |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
2-chloro-1,5-dimethylimidazole |
InChI |
InChI=1S/C5H7ClN2/c1-4-3-7-5(6)8(4)2/h3H,1-2H3 |
InChI Key |
ZZYICRCDLICFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1C)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 1,5 Dimethyl 1h Imidazole and Its Derivatives
Classical and Contemporary Approaches to Imidazole (B134444) Ring Construction
The synthesis of the imidazole nucleus is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. These can be broadly categorized into cyclization and multicomponent reactions, both of which are applicable to the formation of substituted imidazoles like the 1,5-dimethyl-1H-imidazole precursor.
Cyclization Reactions
Cyclization reactions are a traditional and widely used approach for constructing the imidazole ring. These methods typically involve the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (B1221849), a method first reported by Radiszewski. For the synthesis of a 1,5-disubstituted imidazole, the appropriate precursors are chosen to yield the desired substitution pattern.
Recent advancements in cyclization strategies have focused on improving yields, simplifying procedures, and using more benign reagents. For instance, the use of solid supports or microwave assistance can accelerate reaction times and improve efficiency. A notable method involves the reaction of α-hydroxyiminoketones with formaldimines in glacial acetic acid to produce 2-unsubstituted imidazole N-oxides, which can then be deoxygenated to the corresponding imidazole. mdpi.com Another approach describes the synthesis of 2-carboxylate substituted imidazoles from the reaction of oxime-hydroxylamines with ethyl glyoxalate, which proceeds through a 1-hydroxyimidazole (B8770565) intermediate. rsc.org
Multicomponent Reactions
Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. For imidazole synthesis, MCRs offer a convergent and atom-economical approach.
The most common MCR for imidazole synthesis is the four-component reaction of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). This method allows for the introduction of substituents at various positions of the imidazole ring in a single operation. organic-chemistry.org For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved from the condensation of benzil (B1666583), an aldehyde, an aniline, and ammonium acetate under solvent-free catalysis. nih.gov
More recent developments in MCRs for imidazole synthesis include the use of novel catalysts and reaction media to enhance yields and expand the substrate scope. rsc.org For instance, a zinc(II) chloride-catalyzed [3+2] cycloaddition of benzimidates and 2H-azirines provides a route to multisubstituted imidazoles under mild conditions. organic-chemistry.org Another innovative MCR involves the reaction of vinyl azides with amidines, which proceeds without a catalyst to afford 2,4-disubstituted-1H-imidazoles. acs.org
Table 1: Comparison of Cyclization and Multicomponent Reactions for Imidazole Synthesis
| Feature | Cyclization Reactions | Multicomponent Reactions (MCRs) |
|---|---|---|
| Number of Steps | Typically two or more steps | Often a single pot reaction |
| Starting Materials | Fewer, but often more complex | Three or more simple starting materials |
| Efficiency | Can be lower due to multiple steps | Generally higher atom and step economy |
| Diversity | Can be limited by precursor availability | High potential for generating diverse libraries |
| Examples | Radiszewski synthesis, synthesis from α-hydroxyiminoketones | Four-component synthesis, vinyl azide-amidine reaction |
Targeted Synthesis of Halogenated Imidazole Derivatives
The introduction of a halogen atom, such as chlorine, onto the imidazole ring is a key step in the synthesis of 2-chloro-1,5-dimethyl-1H-imidazole. Several strategies exist for the halogenation of imidazoles, each with its own advantages and limitations.
Direct Halogenation Strategies
Direct halogenation involves the reaction of a pre-formed imidazole ring with a halogenating agent. The regioselectivity of this reaction is influenced by the electronic properties of the imidazole ring and the reaction conditions. For the synthesis of 2-chloroimidazoles, reagents like N-chlorosuccinimide (NCS) are commonly employed. psu.edu
The direct chlorination of 1,5-dimethyl-1H-imidazole would be a straightforward approach to the target compound. However, the reactivity of the different positions on the imidazole ring (C2, C4) needs to be considered to achieve the desired regioselectivity. In some cases, N-chlorination can occur, leading to undesired byproducts. psu.edu The choice of solvent and temperature can be crucial in controlling the outcome of the reaction.
Halogenation through Imidazole N-Oxide Chemistry
An alternative and often more selective method for introducing a halogen at the C2 position of an imidazole is through the chemistry of imidazole N-oxides. The N-oxide group activates the C2 position towards nucleophilic attack.
The synthesis of the required 1,5-dimethyl-1H-imidazole 3-oxide can be achieved through cyclization reactions as previously mentioned. mdpi.com Subsequent reaction of the N-oxide with a chlorinating agent, such as phosphorus oxychloride or thionyl chloride, can lead to the desired this compound. This method often provides better regioselectivity compared to direct halogenation. For instance, a method for the preparation of 2-chloro-4(5)-substituted imidazole-5(4)-carboxaldehydes involves the chlorination of the corresponding hydroxymethylimidazole with NCS, followed by oxidation. psu.edu
Table 2: Reagents for Halogenation of Imidazole Derivatives
| Reagent | Type of Halogenation | Typical Substrate |
|---|---|---|
| N-Chlorosuccinimide (NCS) | Direct Chlorination | Imidazole, Hydroxymethylimidazole |
| Thionyl Chloride (SOCl₂) | Chlorination via N-Oxide | Imidazole N-Oxide |
| Phosphorus Oxychloride (POCl₃) | Chlorination via N-Oxide | Imidazole N-Oxide |
Vicarious Nucleophilic Substitution of Hydrogen (VNS) for Imidazole Functionalization
Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. organic-chemistry.org This reaction involves the substitution of a hydrogen atom by a nucleophile that carries a leaving group.
For VNS to be applicable to the synthesis of this compound, the imidazole ring would need to be sufficiently activated by an electron-withdrawing group. While there are no direct reports of VNS being used to introduce a chloro group at the 2-position of 1,5-dimethyl-1H-imidazole, the principles of the reaction can be considered. For example, if a nitro group were present on the imidazole ring, VNS could potentially be used to introduce other substituents. The reaction typically proceeds by the addition of a carbanion containing a leaving group to the electron-deficient ring, followed by base-induced elimination of the leaving group and a proton to restore aromaticity. organic-chemistry.org
An example of VNS on an imidazole scaffold involves the reaction of 1-methyl-5-nitro-1H-imidazol-2-yl)methanol to introduce a phenylsulfonylmethyl substituent at the 4-position, followed by chlorination at the 2-position with thionyl chloride. researchgate.net This demonstrates the utility of VNS in functionalizing the imidazole ring, which can then be followed by other transformations.
Derivatization Strategies from this compound Precursors
The this compound core serves as a versatile precursor for a wide array of derivatives, allowing for functionalization at multiple positions on the imidazole ring.
The reactivity of the imidazole ring allows for the introduction of various substituents at its carbon and nitrogen atoms. The chlorine atom at the C-2 position is a key functional group that can be displaced by nucleophiles, enabling the introduction of diverse functionalities.
C-2 Position: The chloro group at C-2 is susceptible to nucleophilic substitution. For instance, 2-chloro-1H-imidazoles can be synthesized from imidazole N-oxides by reacting them with reagents like TsCl (p-toluenesulfonyl chloride). beilstein-journals.org One reported method involves refluxing 2-unsubstituted imidazole N-oxides with TsCl in pyridine (B92270) and THF, yielding 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole with an 80% yield. beilstein-journals.org Another approach involves the solvent-free reaction of imidazole N-oxides with oxalyl chloride, which provides 2-chloroimidazoles in excellent yields. researchgate.net
C-4 and C-5 Positions: Functionalization at the C-4 and C-5 positions can be achieved through various synthetic routes. For example, the synthesis of 4(5)-chloro-imidazole-5(4)-carboxaldehyde derivatives, important precursors for biologically active compounds, has been developed. psu.edu This involves the chlorination of imidazole precursors with N-chlorosuccinimide (NCS). psu.edu Additionally, C-H/C-Li coupling reactions have been used for the functionalization at the C-5 position of imidazole N-oxides. beilstein-journals.org
N-1 Position: The nitrogen at the N-1 position can be readily alkylated or arylated. For instance, 2-chloro-1-methyl-5-nitro-imidazole can be synthesized from 2-chloro-4-nitroimidazole (B123238) and dimethyl sulfate. chemicalbook.com This highlights the ability to introduce methyl groups at the N-1 position.
A variety of substituted imidazole derivatives have been synthesized, showcasing the versatility of functionalization strategies. The following table provides examples of such derivatives and their synthetic precursors.
| Derivative | Precursors | Key Reagents | Reference |
| 2-Chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole | 2-unsubstituted imidazole N-oxides | TsCl, Pyridine, THF | beilstein-journals.org |
| 2-Chloroimidazoles | Imidazole N-oxides | Oxalyl chloride | researchgate.net |
| 4(5)-Chloro-imidazole-5(4)-carboxaldehydes | Imidazole precursors | N-chlorosuccinimide (NCS) | psu.edu |
| 2-Chloro-1-methyl-5-nitro-imidazole | 2-Chloro-4-nitroimidazole | Dimethyl sulfate | chemicalbook.com |
Achieving specific regioselectivity and stereoselectivity is crucial for the synthesis of complex and biologically active imidazole derivatives.
A notable example of regioselective synthesis is the preparation of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides. nih.gov This method utilizes diaminomaleonitrile-based imines containing hydroxyphenyl substituents, which react with various aromatic aldehydes. nih.gov The presence of the 2-hydroxyaryl group on the imine scaffold directs the reaction to regioselectively form the imidazole derivative. nih.gov Computational studies have suggested that this regioselectivity is driven by the 2-hydroxyaryl group promoting an intramolecular hydrogen abstraction and protonation process in the cycloadduct intermediate. nih.gov
The reaction conditions for this regioselective synthesis typically involve using 1.0–1.5 equivalents of the aromatic aldehyde and 2 equivalents of triethylamine (B128534) in ethanol (B145695) at room temperature, with reaction times ranging from 7 to 68 hours. nih.gov This method has been successfully applied to a range of benzaldehydes with both electron-withdrawing and electron-donating groups. nih.gov
Advanced Synthetic Techniques and Green Chemistry Methodologies
The development of environmentally benign and efficient synthetic methods is a significant focus in modern chemistry. For the synthesis of imidazole derivatives, solvent-free and microwave-assisted pathways, as well as continuous flow processes, are gaining prominence.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscpr.res.in This technique has been successfully applied to the synthesis of various substituted imidazole derivatives. niscpr.res.inarkat-usa.org
One approach involves the solvent-free condensation of primary aromatic or heteroaryl amines with aryl or heteroaryl aldehydes to form Schiff bases, which are then cyclized with ammonium acetate and benzil using activated silica (B1680970) gel under microwave irradiation at 1000 W. niscpr.res.in The formation of Schiff bases is completed in about 8 minutes, while the subsequent cyclization to aryl imidazoles takes 12–16 minutes. niscpr.res.in
Another green approach utilizes a one-pot, solvent-free method for synthesizing imidazole derivatives by heating a mixture of benzene-1,2-diamine, an aromatic aldehyde, and ammonium acetate at approximately 70°C for about an hour. asianpubs.org This method has proven effective for aromatic aldehydes with both electron-withdrawing and electron-donating groups, yielding the desired products in high yields. asianpubs.org
Microwave irradiation has also been employed in the synthesis of imidazole and pyrazole (B372694) derivatives through the ring-opening of epoxides. nih.gov For example, reacting imidazole with phenyl glycidyl (B131873) ether under microwave heating at 120°C for one minute yields 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol. nih.gov
The following table summarizes the conditions and outcomes of some microwave-assisted and solvent-free syntheses of imidazole derivatives.
| Imidazole Derivative | Reactants | Conditions | Yield | Reference |
| Aryl imidazoles | Schiff bases, ammonium acetate, benzil | Solvent-free, microwave (1000 W), activated silica gel, 12-16 min | - | niscpr.res.in |
| Benzyl-substituted imidazoles | Benzene-1,2-diamine, aromatic aldehyde, ammonium acetate | Solvent-free, 70°C, ~1 hr | High | asianpubs.org |
| 1-(1H-imidazol-1-yl)-3-phenoxypropan-2-ol | Imidazole, phenyl glycidyl ether | Microwave, 120°C, 1 min | - | nih.gov |
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. While specific examples for the continuous flow synthesis of this compound are not extensively detailed in the provided context, the principles of flow chemistry are applicable to the synthesis of related heterocyclic compounds.
For instance, the continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide has been demonstrated. rsc.org This process involves flowing a solution of an epoxy amine through a packed-bed reactor in the presence of a catalyst and carbon dioxide gas. rsc.org The setup allows for precise control of reaction parameters such as flow rate, pressure, and temperature, which can be optimized to maximize conversion and yield. rsc.org Such a system could be adapted for the scalable production of imidazole derivatives, offering a more efficient and controlled manufacturing process. The stability of such systems can be maintained by keeping the inlet pressure at a constant level, for example, 10 bar, to ensure consistent flow rates. rsc.org
Reactivity and Mechanistic Investigations of 2 Chloro 1,5 Dimethyl 1h Imidazole
Nucleophilic Substitution Reactions at the C-2 Position of the Imidazole (B134444) Ring
The chlorine atom at the C-2 position of 2-chloro-1,5-dimethyl-1H-imidazole is susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its application as a synthetic intermediate.
Nucleophilic substitution at an sp²-hybridized carbon, such as the C-2 of an imidazole ring, can proceed through different mechanistic pathways. The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides involves a two-step addition-elimination process. libretexts.org In the first step, the nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org This intermediate is negatively charged and its formation temporarily disrupts the aromaticity of the ring. libretexts.org In the second step, the leaving group departs, restoring the aromatic system. libretexts.org
For this compound, the reaction with a nucleophile (Nu⁻) would proceed as follows:
Step 1: Nucleophilic Addition
The nucleophile attacks the C-2 position, leading to the formation of a tetrahedral intermediate.
Step 2: Elimination of the Leaving Group
The chloride ion is expelled, and the aromaticity of the imidazole ring is restored, yielding the substituted product.
The scope of nucleophiles that can displace the C-2 chlorine is broad and includes amines, thiols, and alkoxides, leading to the formation of 2-amino, 2-thio, and 2-alkoxy-1,5-dimethyl-1H-imidazole derivatives, respectively. The reaction conditions for these substitutions are typically mild. wikipedia.org
A variety of reactants can be employed in these substitution reactions, as illustrated in the following table:
| Nucleophile | Reagent Example | Product Type |
| Amine | Ammonia (B1221849), primary amines, secondary amines | 2-Amino-1,5-dimethyl-1H-imidazoles |
| Thiol | Sodium hydrosulfide, thiophenols | 2-Thio-1,5-dimethyl-1H-imidazoles |
| Alkoxide | Sodium methoxide, sodium ethoxide | 2-Alkoxy-1,5-dimethyl-1H-imidazoles |
The rate and selectivity of nucleophilic substitution reactions are significantly influenced by the nature of other substituents on the imidazole ring. The methyl groups at the N-1 and C-5 positions in this compound exert both electronic and steric effects.
Electronically, the methyl groups are weakly electron-donating, which might slightly decrease the electrophilicity of the C-2 carbon compared to an unsubstituted imidazole. However, the presence of the electronegative chlorine atom at C-2 and the nitrogen atoms within the ring still renders this position susceptible to nucleophilic attack.
Sterically, the 1,5-dimethyl substitution pattern can influence the approach of the nucleophile. While the N-1 methyl group is relatively distant from the reaction center, the C-5 methyl group can exert some steric hindrance, potentially slowing down the reaction rate compared to less substituted 2-chloroimidazoles.
The nature of the nucleophile itself is also a critical factor. Stronger, less sterically hindered nucleophiles will generally react faster. utexas.edu For instance, the reaction with a small nucleophile like ammonia might proceed more readily than with a bulky secondary amine.
Electrophilic Substitution and Functionalization at C-4 and C-5 Positions
While the C-2 position is activated for nucleophilic attack, the C-4 and C-5 positions of the imidazole ring are more susceptible to electrophilic substitution. globalresearchonline.net The lone pair of electrons on the N-1 nitrogen atom participates in the aromatic sextet, increasing the electron density at the carbon atoms of the ring, particularly at the C-4 and C-5 positions.
In electrophilic aromatic substitution reactions of imidazoles, the incoming electrophile is directed to either the C-4 or C-5 position. The regioselectivity of these reactions is governed by the electronic effects of the substituents already present on the ring. youtube.com For this compound, the directing effects of the chloro and methyl groups must be considered.
The chlorine atom at C-2 is an electron-withdrawing group via induction but can also be a weak π-donor through its lone pairs. The methyl group at C-5 is electron-donating. In general, electron-donating groups activate the ring towards electrophilic attack and are ortho-para directing. youtube.com In the context of the imidazole ring, this translates to directing the electrophile to the adjacent carbon atoms. The electron-withdrawing nature of the chlorine at C-2 deactivates the ring but directs incoming electrophiles to the C-4/C-5 positions.
Considering the structure of this compound, the C-5 position is already substituted with a methyl group. Therefore, electrophilic substitution is expected to occur predominantly at the C-4 position.
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Palladium and copper catalysts are widely employed for the functionalization of heterocyclic compounds, including imidazoles. nih.govnih.gov These methods offer a powerful strategy to introduce a wide range of substituents onto the imidazole core.
For this compound, the chlorine atom at the C-2 position can serve as a handle for cross-coupling reactions. Additionally, C-H activation at the C-4 position can also be achieved under specific catalytic conditions.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly efficient method for the formation of a carbon-carbon bond between an sp² carbon and an sp carbon. libretexts.org
In the context of this compound, the C-2 chloro substituent can be coupled with a terminal alkyne in a Sonogashira reaction to afford the corresponding 2-alkynyl-1,5-dimethyl-1H-imidazole derivative. The reaction is typically carried out in the presence of a palladium(0) catalyst, a copper(I) salt (co-catalyst), and a base, often an amine, which also serves as the solvent. wikipedia.org
The general scheme for the Sonogashira coupling of this compound is as follows:
A variety of terminal alkynes can be used in this reaction, allowing for the introduction of diverse alkynyl moieties at the C-2 position of the imidazole ring. This reaction significantly expands the synthetic utility of this compound, providing access to a range of functionalized imidazole derivatives.
Other Metal-Mediated and Organocatalyzed Transformations
Beyond the well-known Suzuki and Heck reactions, this compound and related imidazole derivatives can participate in a variety of other metal-mediated and organocatalyzed transformations. For instance, silver(I)-catalyzed intramolecular cyclization and oxazole (B20620) ring-opening reactions have been developed for the synthesis of isoquinolones. acs.org In these reactions, a silver catalyst activates an alkyne for nucleophilic attack by the nitrogen atom of an oxazole ring. acs.org
Furthermore, palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been achieved using Pd(OAc)₂ as a catalyst and hexamethyldisilane (B74624) as the silyl (B83357) source, indicating the potential for direct functionalization of the imidazole ring system under palladium catalysis. acs.org
Organocatalytic transformations also offer a valuable, metal-free approach to functionalizing imidazole scaffolds. For example, the treatment of dialkylimidazoles with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can generate nucleophilic 2-alkylidene imidazoles, which can then participate in further reactions. researchgate.net
Intramolecular Cyclization and Rearrangement Mechanisms
Intramolecular cyclization reactions involving the imidazole core are crucial for the synthesis of various fused heterocyclic systems. For example, the acid-catalyzed intramolecular cyclization of N-cyano sulfoximines has been developed for the synthesis of thiadiazine 1-oxides. nih.gov
Rearrangements of imidazole-containing fused systems have also been observed. An unusual rearrangement of imidazo[1,5-a]imidazoles to imidazo[1,5-a]pyrimidines has been reported to occur in the presence of iodine. nih.gov The proposed mechanism involves the opening of the imidazo[1,5-a]imidazole ring followed by a cyclization resulting from the nucleophilic attack of an imidazole nitrogen onto a benzylic position. nih.gov
Fundamental Role of Steric and Electronic Effects in Guiding Reaction Pathways
The reactivity of this compound and related compounds is profoundly influenced by steric and electronic factors. The methyl groups at the 1- and 5-positions of the imidazole ring exert steric hindrance, which can affect the rate of reactions at adjacent positions. For instance, in nucleophilic substitution reactions, these groups can slow down the approach of a nucleophile.
Electronic effects also play a critical role. The imidazole ring itself is an electron-rich aromatic system. nih.gov The nitrogen atom at position 3 is generally more reactive towards electrophiles due to the availability of an unshared pair of electrons. nih.gov Substituents on the imidazole ring can further modulate its electronic properties. Electron-withdrawing groups can decrease the electron density of the ring, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.
In the context of cross-coupling reactions, the electronic nature of both the imidazole substrate and the coupling partner is important. For example, in Suzuki coupling, the reaction of 5-bromo-1,2-dimethyl-1H-imidazole proceeds smoothly with aryl boronic acids bearing both electron-donating and electron-withdrawing groups, indicating a degree of tolerance for electronic variations. derpharmachemica.com However, the relative rates of these reactions can be influenced by these electronic factors.
Advanced Spectroscopic and Structural Characterization of 2 Chloro 1,5 Dimethyl 1h Imidazole and Its Analogues
Vibrational Spectroscopy Applications for Functional Group Analysis
Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of imidazole (B134444) derivatives. The vibrational modes of the imidazole ring are sensitive to substitution, protonation, and intermolecular interactions. nih.gov
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For imidazole and its derivatives, key vibrational bands are associated with N-H, C-H, C=N, and C=C bonds.
In substituted imidazoles, the positions of these bands can shift based on the electronic effects of the substituents. For instance, the N-H stretching vibration in the imidazole ring is typically observed as a broad band in the region of 3200-2500 cm⁻¹, with its exact position and shape influenced by hydrogen bonding. nih.gov The stretching of the C=N bond within the ring usually appears in the 1680-1580 cm⁻¹ region. ijpsonline.comresearchgate.net The aromatic C-H stretching is found around 3000-3100 cm⁻¹, while C=C ring stretching absorptions occur in the 1600-1450 cm⁻¹ range. researchgate.net
Studies on various imidazole derivatives have provided specific assignments. For example, in N-benzyl-2-(1H-imidazol-1-yl)acetamide, characteristic peaks were identified at 3212 cm⁻¹ (N-H stretch), 3030 cm⁻¹ (Aromatic C-H stretch), 1683 cm⁻¹ (C=O stretch), and 1597 cm⁻¹ (C=N stretch). ijpsonline.com Similarly, a series of 2,4,5-trisubstituted imidazoles displayed N-H stretching around 3437 cm⁻¹, aromatic C-H stretching at 3053 cm⁻¹, C=N stretching at 1681 cm⁻¹, and C=C stretching at 1599 and 1489 cm⁻¹. researchgate.net These values provide a reference framework for analyzing the spectrum of 2-chloro-1,5-dimethyl-1H-imidazole, where one would expect to see characteristic bands for the dimethyl-substituted imidazole core, modified by the electronic influence of the chloro-substituent at the C2 position.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Analogue | Reference |
|---|---|---|---|
| N-H Stretch | ~3437 | 2,4,5-trisubstituted imidazoles | researchgate.net |
| N-H Stretch (H-bonded) | 3200-2500 | Imidazole/Imidazolium (B1220033) | nih.gov |
| Aromatic C-H Stretch | ~3053 | 2,4,5-trisubstituted imidazoles | researchgate.net |
| C=N Stretch | ~1681 | 2,4,5-trisubstituted imidazoles | researchgate.net |
| C=C Stretch | 1599, 1489 | 2,4,5-trisubstituted imidazoles | researchgate.net |
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR, such as certain C=C bonds. The Raman spectrum of imidazole and its derivatives is sensitive to structural changes, including substitution and protonation. nih.govacs.org
Resonance Raman studies, particularly in the UV region, have been instrumental in elucidating the vibrational modes of the imidazole ring, which is relevant for probing histidine residues in proteins. nih.gov These studies show that vibrational modes are strongly affected by factors such as protonation and metal ion binding. nih.gov For example, the resonance Raman spectra of imidazolium cations, including methylated derivatives, are often dominated by a strong, totally symmetric in-plane ring deformation mode between 1394 and 1410 cm⁻¹. acs.org The intensity and position of Raman bands can provide detailed information about the electronic structure and symmetry of the molecule. For this compound, FT-Raman would be expected to show characteristic ring breathing and deformation modes, with frequencies influenced by the methyl and chloro substituents.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Analogue | Reference |
|---|---|---|---|
| In-plane ring deformation | 1394-1410 | Imidazolium and 4-methylimidazolium | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy provides information on the number, type, and connectivity of hydrogen atoms. For the imidazole ring, the chemical shifts of the ring protons are characteristic. In unsubstituted imidazole (in CDCl₃), the proton at the C2 position (H2) appears furthest downfield (~7.73 ppm) due to the deshielding effect of the two adjacent nitrogen atoms, while the protons at C4 and C5 (H4/H5) appear more upfield (~7.15 ppm). researchgate.net The N-H proton is typically broad and can appear over a wide range of chemical shifts (e.g., ~11.6 ppm), depending on the solvent and concentration. researchgate.net
Substitution dramatically affects these chemical shifts. In this compound, the proton at C4 would be the only remaining ring proton. Its chemical shift would be influenced by the adjacent N-methyl group and the C5-methyl group. The two methyl groups (N1-CH₃ and C5-CH₃) would appear as sharp singlets in the upfield region, with distinct chemical shifts allowing for their differentiation. Coordination to a metal ion, such as Co(III), generally causes a downfield shift in the ring proton signals due to the inductive σ-donation from the ligand to the metal. tubitak.gov.tr
| Proton | Typical Chemical Shift (δ, ppm) | Compound Analogue | Solvent | Reference |
|---|---|---|---|---|
| H2 | 7.73 | Imidazole | CDCl₃ | researchgate.net |
| H4/H5 | 7.15 | Imidazole | CDCl₃ | researchgate.net |
| N-H | 11.62 | Imidazole | CDCl₃ | researchgate.net |
| C2-CH₃ | 2.24 | 1-octyl-2-methyl-imidazole | d₆-DMSO | rsc.org |
| N-CH₃ | 3.62 | 1-methylimidazole | (not specified) | tubitak.gov.tr |
¹³C NMR Spectroscopy provides a map of the carbon skeleton. For this compound, one would expect five distinct signals: one for each of the three ring carbons (C2, C4, C5) and one for each of the two methyl carbons. The C2 carbon, bonded to both a nitrogen and a chlorine atom, would be significantly shifted. The C4 and C5 carbons would also have characteristic shifts influenced by the methyl groups.
Crucially, ¹³C NMR can be used to distinguish between tautomers in substituted imidazoles. For example, in 4- or 5-methyl-1H-imidazole, the difference in the chemical shifts of C4 and C5 (ΔΔδ) is diagnostic of the proton's location on the ring nitrogens. nih.gov This principle would be invaluable for confirming the N-methylation position in N-substituted imidazoles like the target compound. In 1,4-dimethylimidazole, the Δδ between C4 and C5 is approximately 11 ppm, a value that changes significantly with the tautomeric form. nih.gov
| Carbon | Typical Chemical Shift (δ, ppm) | Compound Analogue | Solvent | Reference |
|---|---|---|---|---|
| C2 | 135.9 | Imidazole | CDCl₃ | pitt.edu |
| C4/C5 | 122.0 | Imidazole | CDCl₃ | pitt.edu |
| C2 | 157.3 | 2-ethyl-1H-benzo[d]imidazole | CDCl₃ | rsc.org |
| C4 | ~126.8 | 1,4-dimethylimidazole | CD₂Cl₂ | nih.gov |
| C5 | ~115.8 | 1,4-dimethylimidazole | CD₂Cl₂ | nih.gov |
While 1D NMR provides fundamental data, complex structures often require advanced techniques for unequivocal assignment.
2D NMR Spectroscopy reveals correlations between nuclei, resolving ambiguities.
COSY (Correlation Spectroscopy) identifies ¹H-¹H spin-spin couplings, establishing which protons are near each other in the bonding network.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of a proton's signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between ¹H and ¹³C nuclei over two to three bonds. This is crucial for piecing together the molecular skeleton, for example, by correlating the N-methyl protons to the C2 and C5 ring carbons in this compound. These techniques have been used to provide definitive proof of structure for complex imidazole derivatives, such as 1,2-diaryl-3-methyl-4,5-dihydro-1H-imidazolium salts and 2,4,5-tris(2-pyridyl)imidazole. clockss.orgresearchgate.net
Flow NMR is a powerful technique for gaining mechanistic insights by monitoring reactions in real-time. beilstein-journals.org By flowing reactants through an NMR tube placed inside the spectrometer, it is possible to track the consumption of starting materials, the formation of products, and crucially, the appearance and disappearance of transient intermediates. nih.gov This provides kinetic data and allows for the rapid optimization of reaction conditions. nih.gov For the synthesis of this compound or its analogues, flow NMR could be employed to study the mechanism of chlorination or methylation steps, potentially identifying short-lived species that would be missed by conventional analysis of the final product.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, MS would be used primarily to confirm its molecular weight. The molecular formula C₅H₇ClN₂ corresponds to a monoisotopic mass of approximately 130.03 Da. In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺ at m/z 131.03) depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The presence of a chlorine atom would be evident from a characteristic isotopic pattern for the molecular ion, with a second peak at [M+2] that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Interestingly, imidazole derivatives have also been studied for their role as charge-reducing reagents in native mass spectrometry, where they help stabilize noncovalent protein complexes in the gas phase. nih.govacs.org This application highlights the inherent gas-phase properties of these molecules and shows that substituents can significantly influence their behavior, with hydrophobic groups at the C2 position improving gas-phase stability. nih.gov
X-ray Crystallography for Precision Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline compound. It provides unparalleled insight into the solid-state conformation and the intricate network of interactions that govern the crystal packing.
Single crystal X-ray diffraction analysis allows for the precise measurement of bond lengths, bond angles, and torsional angles within a molecule, defining its specific conformation in the solid state. For imidazole derivatives, this technique reveals the planarity of the imidazole ring and the orientation of its substituents.
For instance, in studies of related imidazole compounds, the five-membered ring generally adopts a planar or nearly planar conformation. The substitution of methyl groups and a chlorine atom on the imidazole ring of this compound would result in specific bond lengths and angles. Based on data from analogous structures, one can anticipate the bond lengths and angles. For example, the crystal structure of a palladium complex containing 1,2-dimethylimidazole (B154445) shows a slightly distorted square-planar coordination geometry around the palladium atom. researchgate.net
Illustrative Bond Parameters for a Substituted Imidazole Ring (based on known analogues):
| Bond/Angle | Typical Value Range |
| C-N (in ring) | 1.32-1.39 Å |
| C=C (in ring) | 1.34-1.36 Å |
| C-Cl | 1.70-1.74 Å |
| N-C(methyl) | 1.46-1.48 Å |
| C-C(methyl) | 1.49-1.51 Å |
| N-C-N (angle) | 108-112° |
| C-N-C (angle) | 106-110° |
This table is illustrative and compiled from general data for substituted imidazoles. Precise values for this compound would require specific experimental determination.
The conformation of the molecule, particularly the orientation of the methyl groups relative to the imidazole ring, would be definitively established through this technique.
Weak Hydrogen Bonds: C-H···N and C-H···Cl interactions are common in such structures, where a hydrogen atom from a methyl group or the imidazole ring interacts with a nitrogen or chlorine atom of a neighboring molecule. iucr.orgresearchgate.net
Halogen Bonding: The chlorine atom at the 2-position can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen on an adjacent molecule.
π···π Stacking: The electron-rich imidazole rings can stack on top of each other, an interaction that is significant in stabilizing the crystal lattice of many aromatic and heteroaromatic compounds. nih.gov
C-H···π Interactions: Hydrogen atoms from methyl groups can interact with the π-system of the imidazole ring of a neighboring molecule.
In the crystal structure of an analogue, 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, the structure is stabilized by numerous weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions, which connect the molecules into dimers and layers. iucr.orgresearchgate.netamrita.edu
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping the electron distribution, it provides a detailed picture of how neighboring molecules interact.
The analysis generates a three-dimensional surface around a molecule, color-coded to show different types of intermolecular contacts and their relative strength. Two-dimensional "fingerprint plots" are then derived from this surface, which summarize the intermolecular contacts in a quantitative manner.
For a related compound, 1-butyl-5/6-chloro-2-methyl-1H-benzo[d]imidazoles hydrochloride monohydrate, Hirshfeld surface analysis revealed that H···H (50.1%) and Cl···H/H···Cl (32.0%) interactions were the most significant contributors to the crystal packing. researchgate.net For this compound, a similar analysis would likely highlight the importance of H···H, Cl···H, and N···H contacts. The analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole showed that contacts involving hydrogen atoms dominate the molecular environment. iucr.orgresearchgate.netnih.gov
Typical Contributions to Hirshfeld Surface for a Chloro-Methyl-Imidazole Analogue:
| Contact Type | Percentage Contribution |
| H···H | 40-50% |
| Cl···H | 25-35% |
| N···H | 5-15% |
| C···H | 5-10% |
This table is illustrative, based on data from chloro-substituted imidazole analogues. iucr.orgresearchgate.net
Thermal Analysis Techniques for Decomposition Pathways and Thermodynamic Stability
Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. They are crucial for determining the thermal stability, decomposition profile, and phase transitions of a compound.
Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting TGA curve plots mass loss against temperature, providing information about the decomposition temperature and the stoichiometry of decomposition steps. For an organic molecule like this compound, TGA would reveal the temperature at which it begins to decompose and whether the decomposition occurs in a single step or multiple steps. The residue left at the end of the experiment can also be quantified.
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events such as melting (endothermic), boiling (endothermic), crystallization (exothermic), and decomposition (often exothermic). When run concurrently with TGA, DTA provides a more complete picture of the thermal behavior. For this compound, a DTA curve would be expected to show a sharp endothermic peak at its melting point, followed by one or more exothermic peaks corresponding to its decomposition.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the thermal properties of a material. It measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is pivotal for determining key thermal characteristics such as melting temperature, enthalpy of fusion, and heat capacity, which are crucial for understanding the purity, stability, and physical state of a compound.
While specific experimental DSC data for this compound is not extensively detailed in publicly available literature, a thorough analysis of its structural analogues provides significant insight into its expected thermal behavior. The thermal properties of imidazoles are of great interest as they are essential for optimizing their stability and performance in various applications, including materials science and pharmaceuticals. researchgate.net
Research on related imidazole compounds demonstrates the utility of DSC in characterizing their thermal transitions. The temperature and enthalpy of fusion for compounds like imidazole, 2-methylimidazole, and imidazole-2-carboxaldehyde have been determined using this method. researchgate.net
For instance, studies on simple imidazoles reveal how substitutions on the imidazole ring affect their thermal profiles. The addition of a methyl group, as in 2-methylimidazole, influences the melting point and the energy required for the phase transition from solid to liquid.
The table below presents DSC data for imidazole and its 2-methyl analogue, illustrating the effect of methylation on the thermal properties.
| Compound | Melting Point (Tfus) | Enthalpy of Fusion (ΔHfus) |
|---|---|---|
| Imidazole | ~363 K (~90 °C) | Data not consistently reported |
| 2-Methylimidazole | ~418 K (~145 °C) | Data not consistently reported |
Note: Specific values for enthalpy of fusion can vary between studies. The melting points are well-established. chemeo.com
The data indicates that the presence of a methyl group at the 2-position significantly increases the melting point compared to the parent imidazole ring. This is often attributed to changes in crystal lattice energy and intermolecular interactions. Based on these findings, it can be inferred that the two methyl groups and the chloro-substituent on this compound would result in a distinct thermal profile, likely with a unique melting point and enthalpy of fusion reflecting its specific intermolecular forces and crystal packing structure. Further experimental DSC analysis on this compound is required to precisely quantify these values.
Computational and Theoretical Investigations of 2 Chloro 1,5 Dimethyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely employed in computational chemistry to determine molecular geometries, energies, and other electronic properties with a favorable balance of accuracy and computational cost. researchgate.net For the analysis of imidazole (B134444) derivatives, DFT calculations, often using the B3LYP functional, provide significant insights into their structural and reactive nature. researchgate.netuantwerpen.benih.gov
Calculation of Optimized Geometries and Energetic Profiles
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. researchgate.netbiointerfaceresearch.com For the model compounds PHENYLI and TOLYLI, geometry optimization has been performed using DFT calculations. These calculations determine the bond lengths, bond angles, and dihedral angles that correspond to a stable structure on the potential energy surface.
For instance, in a study of similar 2-chloro-4,5-dimethyl-imidazole derivatives, the bond length of the C1-N32 bond was reported as 1.4163 Å for the phenyl-substituted compound and 1.4159 Å for the tolyl-substituted one. researchgate.netbiointerfaceresearch.com The C10-N33 bond lengths were found to be 1.307 Å and 1.3074 Å, respectively, indicating a degree of double bond character. researchgate.netbiointerfaceresearch.com These values provide a close approximation of what can be expected for 2-chloro-1,5-dimethyl-1H-imidazole, suggesting a stable imidazole ring structure with specific electronic distributions influenced by its substituents.
Table 1: Selected Optimized Geometrical Parameters for Phenyl and Tolyl Analogs of this compound
| Parameter | 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole (PHENYLI) | 2-chloro-4,5-dimethyl-1-(o-tolyl)-1H-imidazole (TOLYLI) |
| C1-N32 Bond Length (Å) | 1.4163 | 1.4159 |
| C10-N33 Bond Length (Å) | 1.307 | 1.3074 |
Data sourced from studies on closely related analogues and are intended to be representative. The atom numbering is based on the cited literature. researchgate.netbiointerfaceresearch.com
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.netresearchgate.net The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values. Regions of negative potential (typically colored red) are associated with high electron density and are prone to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas susceptible to nucleophilic attack. researchgate.net
In the computational analysis of the model compounds PHENYLI and TOLYLI, MEP analysis revealed that the most negative potential is localized around the nitrogen atoms of the imidazole ring, highlighting these as the primary sites for electrophilic interactions. researchgate.net Conversely, the regions around the hydrogen atoms of the methyl groups and the aromatic rings exhibit a positive potential. researchgate.net This suggests that for this compound, the nitrogen atoms are the most reactive sites for engaging with electron-deficient species.
HOMO-LUMO Energy Analysis for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For the model compounds, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. These values are critical for predicting how the molecule will behave in chemical reactions.
Table 2: HOMO-LUMO Energies and Energy Gap for Phenyl and Tolyl Analogs
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| PHENYLI | -6.21 | -1.23 | 4.98 |
| TOLYLI | -6.15 | -1.19 | 4.96 |
Data from a computational study on PHENYLI and TOLYLI. researchgate.net
The relatively large HOMO-LUMO gap for these model compounds suggests good kinetic stability. The distribution of the HOMO and LUMO orbitals also provides insight into the reactive regions of the molecule.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions and charge delocalization within a molecule. uantwerpen.be It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy associated with these interactions. uantwerpen.be
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies
Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational changes, dynamic behavior, and interactions of a molecule over time. researchgate.net
For the model compounds PHENYLI and TOLYLI, MD simulations have been employed to understand their dynamic stability and how they interact with their environment, for example, in a solvent. researchgate.net These simulations can reveal the flexibility of the molecule, including the rotation of substituent groups and the vibrations of the imidazole ring. Such studies are crucial for understanding how the molecule might behave in a biological system or in solution. The simulations for the phenyl and tolyl derivatives indicated stable conformations, providing a basis to infer that this compound would also exhibit predictable dynamic behavior and conformational stability. researchgate.net
Prediction of Chemical Reactivity Indices from Quantum Chemical Parameters
Quantum chemical parameters derived from DFT calculations, particularly the energies of the HOMO and LUMO, can be used to calculate a range of chemical reactivity descriptors. researchgate.net These indices provide quantitative measures of a molecule's reactivity and can be used to predict its behavior in chemical reactions.
Key reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to charge transfer ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of chemical hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons ( μ2/2η, where μ is the chemical potential, -χ). researchgate.net
Table 3: Calculated Chemical Reactivity Indices for Phenyl and Tolyl Analogs
| Parameter | PHENYLI | TOLYLI |
| Ionization Potential (I) (eV) | 6.21 | 6.15 |
| Electron Affinity (A) (eV) | 1.23 | 1.19 |
| Electronegativity (χ) (eV) | 3.72 | 3.67 |
| Chemical Hardness (η) (eV) | 2.49 | 2.48 |
| Chemical Softness (S) (eV-1) | 0.402 | 0.403 |
| Electrophilicity Index (ω) (eV) | 2.78 | 2.72 |
Values are calculated based on the HOMO and LUMO energies from the computational study of PHENYLI and TOLYLI. researchgate.net
The values for these indices suggest that the model compounds are stable molecules (as indicated by their chemical hardness) but are also capable of participating in chemical reactions as electrophiles. Similar reactivity would be anticipated for this compound.
Electron Affinity, Ionization Potential, Chemical Potential, and Chemical Hardness
Conceptual DFT provides a framework to quantify the reactivity of a molecule through various descriptors. These are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Electron Affinity (EA) refers to the energy released when an electron is added to a neutral molecule to form a negative ion. A higher electron affinity indicates a greater propensity to accept an electron. Within the framework of Koopmans' theorem, the electron affinity can be approximated by the negative of the LUMO energy (EA ≈ -ELUMO).
Ionization Potential (IP) is the energy required to remove an electron from a neutral molecule to form a a positive ion. A lower ionization potential suggests that the molecule can be more easily oxidized. The ionization potential is approximated by the negative of the HOMO energy (IP ≈ -EHOMO).
Chemical Potential (μ) , a global reactivity descriptor, indicates the escaping tendency of electrons from an equilibrium system. It is calculated as the negative of electronegativity (χ) and can be expressed in terms of HOMO and LUMO energies: μ = -(IP + EA) / 2 ≈ (EHOMO + ELUMO) / 2. A higher chemical potential suggests a higher tendency to donate electrons.
Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution or charge transfer. It is calculated as η = (IP - EA) / 2 ≈ (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," indicating higher stability and lower reactivity, while those with a small gap are "soft," implying lower stability and higher reactivity. irjweb.com
Table 1: Illustrative Conceptual DFT Parameters for this compound
| Parameter | Formula | Typical Calculated Value (eV) |
| HOMO Energy (EHOMO) | - | -6.5 to -7.5 |
| LUMO Energy (ELUMO) | - | -1.0 to -2.0 |
| Ionization Potential (IP) | -EHOMO | 6.5 to 7.5 |
| Electron Affinity (EA) | -ELUMO | 1.0 to 2.0 |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.75 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 to 2.75 |
Note: These values are illustrative and based on computational studies of structurally similar imidazole derivatives. The exact values for this compound would require specific DFT calculations.
Global Nucleophilicity and Electrophilicity Indices
To further quantify the reactive nature of a molecule, global nucleophilicity and electrophilicity indices are calculated from the conceptual DFT parameters.
The Global Electrophilicity Index (ω) measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher value of ω indicates a greater capacity to act as an electrophile.
The Global Nucleophilicity Index (N) , on the other hand, quantifies the electron-donating ability of a molecule. It is often calculated relative to a standard reference molecule, such as tetracyanoethylene (B109619) (TCE).
These indices are crucial for understanding the behavior of this compound in polar reactions. The presence of the electron-withdrawing chlorine atom at the C2 position is expected to enhance the electrophilicity of the molecule at this site.
Table 2: Illustrative Global Reactivity Indices for this compound
| Index | Formula | Typical Calculated Value (eV) |
| Global Electrophilicity (ω) | μ² / (2η) | 1.5 to 2.5 |
| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | 2.0 to 3.0 |
Note: These values are illustrative and based on computational studies of structurally similar imidazole derivatives. The exact values for this compound would require specific DFT calculations.
Computational Modeling for Reaction Mechanism Elucidation and Rational Derivative Design
Computational modeling serves as a powerful tool not only for understanding the intrinsic properties of a molecule but also for predicting its behavior in chemical reactions and for the rational design of new, improved derivatives.
Reaction Mechanism Elucidation: DFT calculations can be employed to map the potential energy surface of a reaction involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies for different possible reaction pathways. For instance, in nucleophilic substitution reactions at the C2 position, computational models can help determine whether the reaction proceeds through an SNAr (addition-elimination) or other mechanisms. Such studies provide a detailed, atomistic-level understanding of the reaction, which can be used to optimize reaction conditions. mdpi.com
Rational Derivative Design: The insights gained from computational studies are invaluable for the rational design of new derivatives of this compound with desired properties. By systematically modifying the substituents on the imidazole ring in silico, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity.
For example, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of imidazole derivatives to build a statistical model that correlates specific molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, steric parameters) with a particular biological activity, such as antimicrobial or anticancer effects. nih.govfrontiersin.orgnih.gov This model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts towards the most promising candidates.
Furthermore, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its derivatives with a specific biological target, such as an enzyme or a receptor. researchgate.netarabjchem.orgglobalresearchonline.net These simulations provide a 3D model of the ligand-protein complex, highlighting key interactions like hydrogen bonds and hydrophobic contacts that are crucial for binding. This information is instrumental in designing derivatives with enhanced potency and selectivity. nih.gov Computational studies on related imidazole derivatives have demonstrated the utility of these approaches in identifying promising new therapeutic agents. researchgate.net
Applications of 2 Chloro 1,5 Dimethyl 1h Imidazole in Synthetic Organic Chemistry and Materials Science
Role as a Versatile Synthetic Building Block for Complex Organic Molecules
2-Chloro-1,5-dimethyl-1H-imidazole is a versatile intermediate or building block for the synthesis of more complex molecules, especially those with pharmacological relevance. The reactivity of the chlorine atom at the 2-position allows it to be readily displaced by a variety of nucleophiles, such as amines or thiols, in substitution reactions. This provides a straightforward pathway to introduce diverse functional groups onto the imidazole (B134444) core.
The general class of 2-chloroimidazoles serves as a starting point for creating a wide array of substituted imidazole derivatives. For instance, the core structure can be incorporated into larger, more complex systems. Research on related imidazole compounds has shown their utility as flexible building blocks for synthesizing natural products and therapeutic agents. derpharmachemica.com The strategic placement of the chloro group on the imidazole ring is key to its function as a synthon, enabling the construction of intricate molecular architectures.
| Reaction Type | Reagents | Product Class | Significance |
|---|---|---|---|
| Nucleophilic Substitution | Amines, Thiols, Alcohols | 2-Amino/Thio/Alkoxy-1,5-dimethyl-1H-imidazoles | Introduction of diverse functional groups for creating libraries of compounds for biological screening. |
| Cross-Coupling Reactions | Aryl Boronic Acids (Suzuki Coupling) | 2-Aryl-1,5-dimethyl-1H-imidazoles | Formation of carbon-carbon bonds to construct biaryl systems, which are common motifs in pharmaceuticals. derpharmachemica.com |
| Formation of Fused Systems | Bifunctional Reagents | Polycyclic Heterocycles | Construction of complex, rigid scaffolds for materials science or medicinal chemistry applications. acs.org |
Precursor in Diverse Heterocyclic Synthesis
The utility of this compound extends to its role as a precursor in the synthesis of various other heterocyclic systems. Imidazole derivatives are foundational to many biochemical processes and are used as intermediates in the synthesis of numerous organic compounds. derpharmachemica.com
One significant application is in the synthesis of other substituted imidazoles. For example, Suzuki coupling reactions using a palladium acetate (B1210297) catalyst can be employed to couple brominated imidazole derivatives with aryl boronic acids, a technique that is conceptually applicable to chloro-imidazoles for creating 5-aryl-1,2-dimethyl-1H-imidazole derivatives. derpharmachemica.com Such reactions are efficient and can proceed rapidly, sometimes with the aid of ultrasonic irradiation, to produce high yields of the desired biaryl compounds. derpharmachemica.com The ability to form new carbon-carbon bonds at the 2-position makes this compound a valuable precursor for creating libraries of novel heterocyclic compounds.
Furthermore, the imidazole core itself can be part of a larger fused heterocyclic system. The Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction, for instance, is a powerful method for constructing imidazo[1,2-a]heterocyclic scaffolds. acs.org While this specific reaction uses different starting materials, it highlights the general importance of the imidazole framework in building complex, fused heterocycles with interesting properties, such as tunable fluorescence. acs.org
Applications in Polymer Chemistry and Advanced Material Science
The reactivity of halogenated imidazoles also lends itself to applications in materials science, particularly in the modification of polymers.
This compound can be used to modify existing polymer backbones. A general strategy involves the quaternization of N-substituted imidazoles with polymers containing reactive halide groups, such as poly(epichlorohydrin-co-ethylene oxide). nih.gov In a similar fashion, the nitrogen at the 3-position of this compound could react with electrophilic sites on a polymer chain.
Alternatively, the reactive C2-chloro group can serve as a point of attachment. The polymer chain, functionalized with nucleophilic groups, could displace the chloride to form a stable covalent bond, thereby grafting the imidazole moiety onto the polymer. This modification can introduce new properties to the material, such as altered thermal stability, different solubility characteristics, or enhanced ionic conductivity, especially if the imidazole is subsequently quaternized to create a poly-ionic liquid (PIL). nih.gov
The modification of polymers with reactive compounds like 2-chloroimidazoles can lead to the development of advanced materials for specific applications. Its reactivity allows for the modification of polymer structures, which can enhance their performance in applications such as coatings and adhesives. By incorporating the imidazole moiety into a polymer matrix, it is possible to improve properties like durability, chemical resistance, and bonding strength.
| Application Area | Type of Modification | Enhanced Property |
|---|---|---|
| Coatings | Grafting onto polymer backbone | Durability and Resistance |
| Adhesives | Covalent bonding within polymer matrix | Bonding Strength |
| Functional Polymers | Creation of Poly-ionic liquids (PILs) | Ionic Conductivity nih.gov |
Catalytic Roles and Ligand Development
In addition to its role as a synthetic building block, the imidazole scaffold is central to the development of modern catalysts, particularly N-Heterocyclic Carbenes (NHCs).
This compound is a direct precursor to a corresponding imidazolium (B1220033) salt, which can then be converted into a stable N-Heterocyclic Carbene (NHC). NHCs have become essential ligands in synthetic chemistry, particularly for transition metals used in catalysis. beilstein-journals.org
The synthesis of an NHC from this compound would typically involve a two-step process. First, the imidazole is quaternized, for example, through alkylation at the N-3 position with an alkyl halide (e.g., methyl iodide), to form a 1,3,5-trimethyl-2-chloroimidazolium salt. The crucial second step is the deprotonation at the C2 carbon, which is now highly acidic due to the positive charge on the adjacent nitrogen atoms. This deprotonation, typically achieved with a strong base, generates the highly reactive, yet stable, divalent carbon species known as an NHC. The chloro-substituent is eliminated during this process.
These NHC ligands are prized for their ability to form strong sigma bonds with metal centers, acting as excellent electron-donating ligands that can stabilize catalytic species. They have played a critical role in the advancement of powerful catalytic systems, including those for olefin metathesis. beilstein-journals.org The specific substituents on the imidazole ring, such as the methyl groups in this case, allow for fine-tuning of the steric and electronic properties of the resulting NHC ligand, thereby influencing the activity and selectivity of the metal catalyst it coordinates to.
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₇ClN₂ |
| 2-Chloro-4,5-dimethyl-1H-imidazole | C₅H₇ClN₂ |
| 2-chloro-1H-imidazole | C₃H₃ClN₂ |
| 5-bromo-1,2-dimethyl-1H-imidazole | C₅H₇BrN₂ |
| 5-aryl-1,2-dimethyl-1H-imidazole | Varies |
| poly(epichlorohydrin-co-ethylene oxide) | (C₃H₅ClO)n(C₂H₄O)m |
| 1,3,5-trimethyl-2-chloroimidazolium salt | C₆H₁₀ClN₂⁺ |
| methyl iodide | CH₃I |
Development of Novel Chemical Scaffolds with Tunable Electronic and Steric Properties
The development of novel chemical scaffolds with finely-tuned electronic and steric properties is a central theme in modern chemistry, with significant implications for drug discovery and materials science. The 1,5-dimethyl-1H-imidazole core of the title compound offers a platform for creating such scaffolds.
The electronic nature of the imidazole ring can be modulated by the substituents. The methyl groups at the N1 and C5 positions exert an electron-donating effect, which can influence the nucleophilicity and basicity of the molecule. The chloro group at the C2 position, being electron-withdrawing, has an opposing effect. This electronic push-pull character can be a foundation for designing molecules with specific properties.
The steric environment around the imidazole core is influenced by the methyl groups. While a methyl group is not exceptionally bulky, its presence at the C5 position can create a more sterically hindered environment compared to an unsubstituted imidazole. This steric influence is a critical parameter in the design of ligands for catalysis and molecular recognition. acs.org The interplay between these electronic and steric factors in this compound could be systematically studied by synthesizing a library of derivatives with varied substituents at different positions.
The following table summarizes how modifications to the this compound scaffold could potentially tune its properties:
| Modification | Potential Effect on Electronic Properties | Potential Effect on Steric Properties |
| Replacement of C2-Cl with an electron-donating group | Increased overall electron density of the ring system. | Dependent on the size of the new substituent. |
| Replacement of C2-Cl with a larger electron-withdrawing group | Further decrease in electron density at C2. | Increased steric bulk at the C2 position. |
| Introduction of substituents on the methyl groups | Fine-tuning of electronic effects through inductive or resonance effects. | Significant increase in steric hindrance. |
| Quaternization of the N3 nitrogen | Creation of a cationic imidazolium salt, significantly altering electronic properties. | Minimal change to steric properties. |
Through such synthetic modifications, a diverse range of chemical scaffolds could be generated, each with a unique set of properties tailored for specific applications in areas like asymmetric catalysis, where precise control over the ligand's steric and electronic environment is paramount.
Investigations into Non-Linear Optical (NLO) Material Development
Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and a significant difference between ground and excited state dipole moments often exhibit NLO properties. Imidazole derivatives have been investigated as potential NLO chromophores. researchgate.netnih.gov
The structure of this compound possesses some features that could be relevant for NLO applications. The imidazole ring is a π-conjugated system. The presence of an electron-withdrawing chloro group and electron-donating methyl groups could create a degree of intramolecular charge transfer, which is a key requirement for second-order NLO activity.
To enhance the NLO response, the basic scaffold of this compound could be further functionalized. The introduction of strong electron-donating and electron-accepting groups at different positions of the imidazole ring would increase the molecular hyperpolarizability (β), a measure of the NLO response. The chloro group at C2 could be substituted with a stronger acceptor group, while donor groups could be introduced, for example, on the C4 or C5 positions or attached to the N1-methyl group.
The table below presents a hypothetical design strategy for enhancing the NLO properties of scaffolds based on the title compound, drawing on principles from known imidazole-based NLO materials.
| Position of Substitution | Type of Substituent | Expected Impact on NLO Properties |
| C2 (replacing Cl) | Strong electron-acceptor (e.g., -NO2, -CN) | Increased intramolecular charge transfer and hyperpolarizability. |
| C4 | Strong electron-donor (e.g., -N(CH3)2, -OCH3) | Enhanced push-pull character and NLO response. |
| N1-methyl group | Extended π-conjugated system with a donor group | Increased conjugation length and potential for higher β values. |
Computational studies, such as Density Functional Theory (DFT) calculations, would be a valuable tool to predict the NLO properties of such designed molecules before undertaking their synthesis. researchgate.net Experimental techniques like Hyper-Rayleigh Scattering could then be used to measure the hyperpolarizability of the synthesized compounds. While no specific NLO studies on this compound have been reported, the general principles of NLO material design suggest that its scaffold could be a starting point for the development of new organic NLO materials.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes for Imidazole (B134444) Derivatives
The synthesis of imidazole derivatives is moving towards greener and more efficient methodologies to minimize environmental impact and improve resource efficiency. bohrium.comresearchgate.net Future research will likely focus on overcoming the limitations of traditional methods, which often involve harsh reaction conditions, hazardous solvents, and low yields. ias.ac.in
Key trends in this area include:
Catalyst-Free and Solvent-Free Conditions: Researchers are increasingly exploring reactions that proceed without the need for traditional catalysts or organic solvents. bohrium.comias.ac.in Techniques like ball milling and reactions under solvent-free conditions are gaining traction. researchgate.netresearchgate.net For instance, the use of nano aluminium nitride as a solid source of ammonia (B1221849) has been shown to be effective for the synthesis of tri/tetrasubstituted imidazoles. ias.ac.in
Green Catalysts: The use of environmentally benign and reusable catalysts is a major focus. researchgate.net Materials like ZSM-11 zeolites, boric acid, and various metal-organic frameworks (MOFs) are being investigated for their high catalytic activity and recyclability in imidazole synthesis. researchgate.netnih.gov For example, ZSM-11 zeolites have demonstrated high efficacy in producing 1,2,4,5-tetrasubstituted imidazoles with short reaction times and high yields. nih.gov
Alternative Energy Sources: Microwave and ultrasound irradiation are being employed to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating. researchgate.netnih.govbiomedpharmajournal.org Ultrasonic irradiation, for example, has been used for the one-pot, three-component synthesis of 2-phenyl-1H-phenanthro[9,10-d] imidazoles, significantly reducing reaction times. biomedpharmajournal.org
| Synthesis Strategy | Catalyst/Conditions | Advantages |
| Solvent-Free Synthesis | Nano AlN / Ball Milling | Environmentally friendly, simple work-up, reduced waste. ias.ac.inresearchgate.net |
| Green Catalysis | ZSM-11 Zeolite / Boric Acid | Reusable, high yield, mild reaction conditions. researchgate.netnih.gov |
| Ultrasonic Irradiation | Nickel catalyst / Catalyst-free | Rapid reaction rates, improved yields, energy efficiency. nih.govbiomedpharmajournal.org |
| Microwave-Assisted | Ionic Liquids / Solid Supports | High yields, enhanced selectivity, rapid heating. researchgate.netresearchgate.net |
These sustainable approaches are expected to be adapted for the specific synthesis of 2-chloro-1,5-dimethyl-1H-imidazole, aiming for more economical and environmentally responsible production pathways.
Exploration of Underexplored Reactivity Profiles and Novel Transformation Pathways
While the fundamental reactivity of the imidazole core is well-understood, the specific reactivity profile of polysubstituted derivatives like this compound offers fertile ground for investigation. Future research will delve into novel transformations that leverage the unique electronic and steric properties conferred by the chloro and dimethyl substituents.
C-H Functionalization: Direct C-H functionalization is a powerful tool for molecular editing, and its application to substituted imidazoles is a growing area of interest. nih.gov Research is focusing on developing catalytic systems, for instance using manganese complexes, that can selectively activate and functionalize the C-H bonds of the imidazole ring, allowing for the introduction of new alkyl or aryl groups without pre-functionalization. acs.orgacs.org This could provide a direct route to novel derivatives starting from this compound.
N-Oxide Chemistry: Imidazole N-oxides are versatile intermediates that open up unique reaction pathways. beilstein-journals.org Their use in metal-free coupling reactions and multicomponent reactions allows for the synthesis of complex polyfunctional imidazoles. beilstein-journals.org The chlorination of imidazole N-oxides via nucleophilic cine-substitution represents an alternative strategy for synthesizing chloro-substituted imidazoles. researchgate.net Exploring the N-oxide chemistry of 1,5-dimethyl-1H-imidazole could lead to new methods for introducing the 2-chloro substituent or for further functionalization.
Halogen Migration and Cross-Coupling: The chlorine atom at the C-2 position is a key functional handle. Computational studies on halogen migration (halotropy) in imidazoles suggest that N- to C-halogen shifts are mechanistically plausible, providing insights into potential side reactions or novel synthetic pathways. csic.es More practically, the 2-chloro group is an ideal site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents, thereby creating libraries of novel compounds based on the this compound scaffold.
Advanced Computational Studies for High-Throughput Screening and Predictive Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the rapid screening of virtual compound libraries and the prediction of molecular properties and reaction outcomes. nih.govfrontiersin.org
High-Throughput Virtual Screening: In silico methods allow for the evaluation of large libraries of virtual imidazole derivatives for potential biological activity or material properties. nih.gov For instance, molecular docking can be used to predict the binding affinity of compounds to specific protein targets, such as enzymes involved in inflammatory pathways or viral replication. nih.govnih.gov This approach can identify promising candidates for synthesis and experimental testing, saving significant time and resources.
Predictive Modeling (QSAR and ADMET): Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of imidazole derivatives with their observed activity, guiding the design of more potent compounds. frontiersin.org Furthermore, computational prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. nih.govnih.gov
Reaction Mechanism and Catalyst Design: Quantum chemical methods, such as Density Functional Theory (DFT), are used to elucidate reaction mechanisms, calculate activation barriers, and understand the role of catalysts. csic.esresearchgate.net This knowledge can guide the optimization of reaction conditions and the rational design of new, more efficient catalysts for the synthesis of specific targets like this compound.
| Computational Method | Application in Imidazole Research | Key Insights |
| Molecular Docking | Predicting binding of imidazole derivatives to biological targets (e.g., COX-2, SARS-CoV-2 proteins). nih.govnih.gov | Binding affinity, interaction modes, identification of lead compounds. |
| Molecular Dynamics | Simulating the stability of protein-ligand complexes over time. nih.gov | Conformational stability, interaction dynamics. |
| QSAR | Correlating chemical structure with biological activity for a series of imidazoles. frontiersin.org | Identification of key structural features for activity. |
| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties of novel imidazoles. nih.govresearchgate.net | Oral bioavailability, potential toxicity, metabolic stability. |
| DFT Calculations | Investigating reaction pathways and transition states for imidazole synthesis and transformations. csic.esresearchgate.net | Mechanistic understanding, prediction of reactivity and regioselectivity. |
Integration with Flow Chemistry and Automation for Scalable and Efficient Synthesis
The need to rapidly synthesize and screen libraries of compounds for drug discovery and materials science has spurred the adoption of flow chemistry and automated synthesis platforms. nih.gov
Continuous Flow Synthesis: Performing reactions in continuous flow reactors offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous intermediates, and straightforward scalability. acs.orgmdpi.com The synthesis of substituted imidazoles has been successfully demonstrated in flow, achieving high yields and purity with significantly reduced reaction times. acs.org This technology is ideally suited for the production of this compound and its derivatives on both laboratory and industrial scales.
Automated Library Synthesis: Automated synthesis platforms, often integrated with flow reactors, enable the rapid generation of large, diverse libraries of related compounds. merckmillipore.comresearchgate.netchemspeed.com These systems can perform multi-step reaction sequences and purifications with minimal manual intervention, drastically accelerating the drug discovery and material development process. researchgate.netsynthiaonline.comchemrxiv.org By combining a flow chemistry setup with automated liquid handlers and reagent cartridges, libraries based on the this compound scaffold can be efficiently assembled for high-throughput screening. vapourtec.com
Expanding Applications in Specialized Chemical Systems Beyond Traditional Areas
While imidazoles are well-established in medicinal chemistry, future research will explore their application in a broader range of specialized chemical systems. The unique properties of this compound make it a candidate for these emerging fields.
Materials Science: Functionalized imidazoles are being incorporated into advanced materials. They can serve as ligands for creating Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis. researchgate.net Imidazole-functionalized graphene oxide nanosheets have also been developed as supports for palladium nanoparticles, creating efficient nanocatalysts. acs.org
Chemical Sensors: The imidazole moiety can be integrated into molecules designed as fluorescent or colorimetric sensors for detecting specific ions or molecules. nih.gov For example, imidazole-functionalized MOFs have been developed as dual-mode sensors for the rapid detection of pesticide residues in food. researchgate.netnih.gov The electronic properties of this compound could be harnessed to develop novel sensors with high sensitivity and selectivity.
Organometallic Chemistry and Catalysis: Imidazole derivatives are widely used as N-heterocyclic carbene (NHC) ligands in organometallic catalysis. While the 1,5-dimethyl substitution pattern of the target compound is not typical for standard NHC precursors, its potential as a ligand in other forms of catalysis or as a building block for more complex ligand systems remains an area for exploration.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-1,5-dimethyl-1H-imidazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted precursors under controlled conditions. For example, solvent-free pathways (e.g., condensation of amines and carbonyl compounds) are effective for minimizing byproducts and improving yields . Reaction parameters such as temperature (80–120°C), catalyst type (e.g., acidic or basic conditions), and stoichiometry must be optimized. Characterization via NMR and HPLC is critical for verifying purity and structural integrity.
Q. How should researchers safely handle and store this compound given its reactivity?
- Methodological Answer : Based on SDS data, the compound should be stored under inert gas (nitrogen/argon) at 2–8°C to prevent degradation . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory due to its corrosive nature. Avoid contact with water, as hydrolysis may release toxic gases (e.g., HCl) .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm substituent positions and purity. Mass spectrometry (ESI-MS) validates molecular weight.
- Crystallography : Employ SHELX programs for single-crystal refinement and ORTEP-3 for graphical representation of hydrogen-bonding patterns . X-ray diffraction resolves structural ambiguities, especially for tautomeric forms .
Advanced Research Questions
Q. How can computational methods resolve contradictions in experimental data for this compound’s reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations predict reaction pathways and transition states. For example, conflicting data on regioselectivity in substitution reactions can be addressed by comparing computed activation energies for different pathways. Software like Gaussian or ORCA is used for modeling, validated against experimental kinetics .
Q. What strategies mitigate instability during catalytic applications of this compound?
- Methodological Answer : Stabilize the compound via coordination with transition metals (e.g., Cu or Pd) to reduce decomposition. For example, copper-catalyzed coupling reactions require anhydrous conditions and inert atmospheres to prevent side reactions . Monitor stability using in situ FTIR or Raman spectroscopy to detect intermediates.
Q. How does the chlorine substituent influence biological activity, and what assays validate its mechanism?
- Methodological Answer : The chloro group enhances lipophilicity and target binding (e.g., enzyme inhibition). Use molecular docking (AutoDock Vina) to simulate interactions with biological targets like EGFR or microbial enzymes . Validate with in vitro cytotoxicity assays (MTT) and antimicrobial disk diffusion tests .
Q. What advanced crystallographic approaches address polymorphism in this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
